tert-Butyldiisopropylphosphine

Catalog No.
S752543
CAS No.
51567-05-6
M.F
C10H23P
M. Wt
174.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldiisopropylphosphine

CAS Number

51567-05-6

Product Name

tert-Butyldiisopropylphosphine

IUPAC Name

tert-butyl-di(propan-2-yl)phosphane

Molecular Formula

C10H23P

Molecular Weight

174.26 g/mol

InChI

InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3

InChI Key

OLSMQSZDUXXYAY-UHFFFAOYSA-N

SMILES

CC(C)P(C(C)C)C(C)(C)C

Canonical SMILES

CC(C)P(C(C)C)C(C)(C)C

The exact mass of the compound tert-Butyl(diisopropyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyldiisopropylphosphine is a highly electron-rich, sterically demanding asymmetric trialkylphosphine utilized primarily as an advanced ligand in transition-metal catalysis and organometallic precursor formulation. Featuring a unique combination of one tert-butyl and two isopropyl groups, it delivers a precise steric and electronic environment that bridges the gap between common symmetric phosphines. In procurement contexts, it is prioritized for high-value active pharmaceutical ingredient (API) synthesis via palladium- or nickel-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions), as well as for stabilizing volatile metal complexes in atomic layer deposition (ALD) and chemical vapor deposition (CVD) workflows. Its asymmetric bulk ensures high catalyst turnover numbers while maintaining excellent solubility and handling characteristics in non-polar industrial solvents .

Attempting to substitute tert-butyldiisopropylphosphine with its symmetric in-class analogs, such as triisopropylphosphine or tri-tert-butylphosphine, frequently leads to catastrophic failures in both catalytic yield and precursor stability. Because the Tolman cone angle of this asymmetric ligand sits exactly between these two extremes, generic substitution either over-encumbers the metal center—stalling oxidative addition and preventing substrate binding—or under-protects it, leading to rapid catalyst deactivation or premature thermal decomposition of vapor deposition precursors. In ALD applications, substituting with smaller phosphines fails to prevent decomposition pathways like gamma-hydrogen elimination, leaving unacceptable residual metal mass during volatilization. Consequently, procurement must treat this specific asymmetric phosphine as a non-interchangeable process parameter rather than a generic trialkylphosphine [1].

Precise Steric Tuning via Intermediate Tolman Cone Angle

The steric bulk of a phosphine ligand directly dictates the kinetics of the catalytic cycle. tert-Butyldiisopropylphosphine possesses a precisely quantified Tolman cone angle of 167°. In direct comparison, the symmetric baseline triisopropylphosphine exhibits a smaller cone angle of 160°, while tri-tert-butylphosphine is significantly bulkier at 182°. This 167° intermediate profile provides a 'Goldilocks' steric environment that is bulky enough to accelerate reductive elimination in cross-coupling reactions, yet compact enough to allow efficient oxidative addition of sterically hindered aryl halides, a balance that the symmetric comparators fail to achieve simultaneously [1].

Evidence DimensionTolman Cone Angle
Target Compound Data167°
Comparator Or BaselineTriisopropylphosphine (160°) and Tri-tert-butylphosphine (182°)
Quantified Difference+7° vs PiPr3, -15° vs PtBu3
ConditionsStandard Tolman steric parameter calculations based on M-P bond lengths

This precise steric parameter allows buyers to solve catalytic bottlenecks where standard symmetric phosphines cause the reaction to stall at either the addition or elimination step.

Precursor Volatility and Thermal Stability in ALD/CVD

For vapor deposition applications, the ligand must stabilize the metal complex during heating without leaving impurities. Silver alkoxide complexes formulated with tert-butyldiisopropylphosphine demonstrate clean volatilization with exceptionally low residual mass (2–4%) and a T50% volatilization temperature of 226–242 °C. In contrast, baseline complexes utilizing smaller phosphines like triethylphosphine (PEt3) exhibit significant residual mass under identical thermogravimetric conditions due to competitive thermal decomposition rather than clean sublimation. The specific steric shielding of the tert-butyl and isopropyl groups prevents decomposition pathways, ensuring high-purity metal film deposition [1].

Evidence DimensionThermogravimetric Residual Mass (Volatility)
Target Compound Data2–4% residual mass (clean volatilization)
Comparator Or BaselinePEt3-stabilized complexes (Significant residual mass / thermal decomposition)
Quantified DifferenceNear-complete volatilization vs. premature thermal breakdown
ConditionsThermogravimetric analysis (TGA) at 5 °C/min heating rate under argon at ~760 Torr

Procuring this specific ligand ensures the synthesis of highly volatile, thermally stable precursors critical for defect-free semiconductor manufacturing.

Solid-State Structural Bowing and Solubility Control

The asymmetric bulk of tert-butyldiisopropylphosphine uniquely influences the solid-state packing and solution-phase equilibrium of metal dimers, which directly impacts precursor solubility in industrial solvents. X-ray crystallographic data of silver alkoxide dimers reveals that coordination with tert-butyldiisopropylphosphine induces a significant bowing angle of 58.0° between the O-Ag-O planes. This is a marked increase compared to the 56.6° angle induced by triisopropylphosphine and the nearly planar 30.8° angle seen with triethylphosphine. This extreme structural bowing disrupts crystal lattice packing, thereby enhancing the solubility and handling characteristics of the resulting metal complexes in non-polar hydrocarbon solvents used in commercial formulations [1].

Evidence DimensionO-Ag-O Interplanar Bowing Angle
Target Compound Data58.0°
Comparator Or BaselineTriisopropylphosphine (56.6°) and Triethylphosphine (30.8°)
Quantified Difference+1.4° vs PiPr3 and +27.2° vs PEt3
ConditionsSingle-crystal X-ray diffraction (SCXRD) of silver alkoxide dimers

Higher structural bowing improves the solubility of metal complexes in non-polar solvents, a critical requirement for liquid-injection CVD and industrial catalyst formulation.

Advanced Cross-Coupling Catalysis

Where symmetric ligands like tri-tert-butylphosphine cause catalyst poisoning or fail to initiate oxidative addition with highly hindered aryl halides, tert-butyldiisopropylphosphine provides the exact intermediate cone angle needed to drive both oxidative addition and reductive elimination in Suzuki-Miyaura and Buchwald-Hartwig aminations .

Volatile Precursor Synthesis for ALD/CVD

Ideal for formulating silver, gold, and palladium precursors for semiconductor manufacturing. Its specific steric bulk prevents premature thermal decomposition (such as gamma-hydrogen elimination) while ensuring near-complete volatilization with minimal residual mass, outperforming smaller trialkylphosphines [1].

Highly Soluble Organometallic Formulations

The ligand's ability to induce significant structural bowing in metal dimers disrupts crystalline packing, making it the preferred choice when formulating highly soluble metal complexes in non-polar hydrocarbon solvents for continuous-flow reactors or liquid-injection deposition systems [1].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Tert-Butyl(diisopropyl)phosphine

Dates

Last modified: 08-15-2023

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